Disodium 3'-uridinemonophosphate

Description

Properties

IUPAC Name |

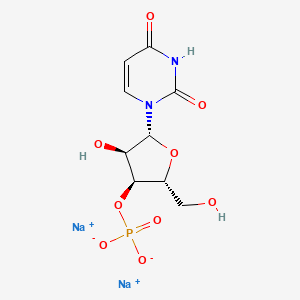

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQGLDGSQSMKFD-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-03-7 | |

| Record name | Disodium 3'-uridinemonophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035170037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Uridylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3'-URIDINEMONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5252ZI21Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Disodium 3'-uridinemonophosphate (UMP) is a nucleotide that plays a significant role in various biological processes. This article reviews its biological activity, particularly focusing on its effects on food intake regulation, pain management, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a salt form of uridine monophosphate, a nucleotide that is crucial for RNA synthesis and cellular metabolism. UMP is also involved in the regulation of several physiological processes, including energy balance and neuroprotection.

Regulation of Food Intake

Recent studies have highlighted the role of UMP in regulating food intake and energy balance. A clinical trial demonstrated that oral administration of UMP significantly increased circulating uridine levels, which correlated with hunger and caloric intake in healthy participants. The study administered doses of 0.5 g and 1 g of UMP and found that:

- Physiological Range Impact : UMP levels within the physiological range enhanced hunger and caloric intake proportionally to participants' basal energy needs. However, supraphysiological concentrations (exceeding approximately 8.50 μM) did not further increase food intake, indicating an inverted U-shaped dose-response curve .

Pain Management

The combination of uridine with other nucleotides has shown promising results in pain management, particularly in treating neuralgias. A double-blind, randomized controlled trial assessed the efficacy of a combination treatment involving uridine, cytidine, and vitamin B12 against vitamin B12 monotherapy. Key findings included:

- Efficacy : Patients receiving the combination treatment exhibited significantly lower Visual Analog Scale (VAS) scores for pain compared to those receiving only vitamin B12 (mean VAS scores: Group A: 16.06 mm vs. Group B: 20.40 mm at visit three; p < 0.0003) .

- Safety : The treatment was well-tolerated with no serious adverse events reported, reinforcing the safety profile of UMP when used in combination therapies .

Case Study: Feeding Behavior

In a study exploring the effects of UMP on feeding behavior, participants showed a significant increase in hunger levels after administration of UMP. The results indicated that:

- Circulating Uridine Levels : Following a single dose of UMP, circulating uridine peaked at about four times higher than baseline levels at two hours post-administration .

- Regulatory Mechanism : The study suggested that uridine acts as a signaling molecule reflecting nutritional status and influencing central nervous system pathways related to appetite regulation.

Table: Summary of Clinical Findings

| Study Focus | Treatment Group | Mean VAS Score (Visit 3) | p-value |

|---|---|---|---|

| Pain Management | Uridine + Cytidine + Vitamin B12 | 16.06 mm | <0.0003 |

| Pain Management | Vitamin B12 Alone | 20.40 mm | |

| Food Intake Regulation | UMP (0.5 g) | Enhanced Hunger | Not specified |

| Food Intake Regulation | UMP (1 g) | No further effect beyond physiological range | Not specified |

Scientific Research Applications

Nucleotide Synthesis

Disodium 3'-uridinemonophosphate serves as a vital building block in the synthesis of RNA and other nucleotides. Its significance in molecular biology and genetic research cannot be overstated, as it contributes to the formation of nucleic acids essential for cellular function and replication. Researchers utilize 3'-UMP to facilitate studies involving RNA transcription and the development of genetic engineering techniques .

Cell Culture

In cell biology, 3'-UMP is commonly incorporated into cell culture media to enhance cell growth and proliferation. It is particularly effective for neuronal cells and other rapidly dividing cell lines. The presence of 3'-UMP in culture media supports metabolic activities and promotes the overall health of cultured cells, making it a crucial component in experimental setups aimed at studying cellular behaviors and responses .

Neuroprotective Studies

Research has indicated that 3'-UMP exhibits potential neuroprotective effects, especially under conditions associated with neurodegeneration. Studies have shown that supplementation with uridine (a precursor of 3'-UMP) can enhance neuronal survival and function, suggesting its utility in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to support synaptic function by enhancing membrane phospholipid synthesis, which is critical for neuronal integrity .

Pharmaceutical Development

The pharmaceutical industry is increasingly investigating this compound for its therapeutic potential in treating various diseases, particularly metabolic disorders. Its role in cellular energy metabolism makes it a candidate for drug development aimed at improving metabolic health and addressing conditions like obesity and diabetes. Clinical studies have begun to explore its efficacy in modulating metabolic pathways related to energy balance and glucose metabolism .

Biochemical Research

In biochemical research, 3'-UMP is employed in various assays to study enzyme activities and metabolic pathways. Its ability to participate in biochemical reactions allows researchers to gain insights into cellular processes and disease mechanisms. For instance, studies have demonstrated that uridine nucleotides can influence neurotransmitter release and neurite outgrowth, providing valuable information regarding synaptic plasticity and neuronal communication .

Case Study 1: Neuroprotective Effects

A study conducted on gerbils showed that oral administration of uridine-5'-monophosphate (a related compound) increased levels of brain cytidine triphosphate (CTP) and enhanced membrane phosphatide synthesis. This suggests a direct link between uridine supplementation and improved neuronal health, which could have implications for treating neurodegenerative conditions .

Case Study 2: Metabolic Regulation

In human clinical trials, administration of uridine monophosphate was found to correlate with increased hunger and caloric intake, indicating its potential role in regulating energy balance. This finding highlights the importance of uridine derivatives in understanding feeding behavior and metabolic health .

Comparison with Similar Compounds

Disodium 5'-Uridinemonophosphate (5'-UMP)

Uridine 5'-Diphosphate Disodium Salt (UDP)

Thymidine-3',5'-Diphosphate Disodium Salt

3'-Deoxyuridine-5'-Triphosphate (3'-dUTP)

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Phosphate Position | Key Biological Role |

|---|---|---|---|---|---|

| Disodium 3'-Uridinemonophosphate | C₉H₁₁N₂Na₂O₉P | 35170-03-7 | 368.15 | 3' | RNA metabolism, synthetic studies |

| Disodium 5'-Uridinemonophosphate | C₉H₁₁N₂Na₂O₉P | Varies* | 368.15 | 5' | RNA synthesis, nucleotide substrate |

| Uridine 5'-Diphosphate Disodium | C₉H₁₂N₂Na₂O₁₂P₂·xH₂O | 94330† | ~468.07 (anhydrous) | 5' (diphosphate) | Glycosylation, energy transfer |

| Thymidine-3',5'-Diphosphate | C₁₀H₁₃N₂Na₂O₁₂P₂ | 108322-12-9 | 461.14 | 3',5' | DNA synthesis analog |

| 3'-Deoxyuridine-5'-Triphosphate | C₉H₁₃N₂O₁₃P₃ | Not provided | 490.14 | 5' (triphosphate) | RNA polymerase inhibition |

†Product number from .

Inhibitory Activity

Cytotoxic Studies

Q & A

Q. Purity Validation :

- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) confirms purity >98% .

- NMR : - and -NMR verify structural integrity, with characteristic peaks for the ribose moiety (δ 5.8–6.2 ppm) and phosphate group (δ -0.5 to 0.5 ppm) .

Basic: Which analytical techniques are recommended for quantifying this compound in enzymatic assays?

Methodological Answer:

- UV Spectrophotometry : Measure absorbance at 262 nm (ε = 10,000 Mcm) in phosphate buffer (pH 7.4). Calibrate with a standard curve (1–100 µM) .

- Mass Spectrometry (LC-MS/MS) : Use electrospray ionization (ESI) in negative mode for high sensitivity (LOQ = 0.1 nM). Monitor the transition m/z 407 → 211 .

- Enzymatic Coupling : Couple with pyrophosphatase and luciferase for luminescence-based quantification in kinetic studies .

Advanced: How can structural insights into this compound’s interaction with viral enzymes guide inhibitor design?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., SARS-CoV-2 NSP15). Resolve structures at ≤2.0 Å resolution to identify binding motifs (e.g., hydrogen bonds with His235/His250) .

- Molecular Dynamics (MD) Simulations : Simulate binding dynamics (100 ns trajectories) to assess stability of the enzyme-ligand complex. Use AMBER or CHARMM force fields .

- Structure-Activity Relationships (SAR) : Modify the phosphate group or ribose moiety to enhance binding affinity. Test derivatives using surface plasmon resonance (SPR) for determination .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Comparative NMR Analysis : Cross-reference -NMR data with known standards (e.g., 5'-isomer δ = -1.2 ppm vs. 3'-isomer δ = 0.3 ppm) to confirm regiochemistry .

- Isotopic Labeling : Synthesize -labeled uridine to trace carbon backbone signals and reduce ambiguity in NOESY spectra .

- Crystallographic Validation : Resolve discrepancies between solution-state NMR and solid-state X-ray data by analyzing crystal packing effects .

Advanced: What experimental strategies are effective for studying the compound’s role in nucleotide metabolism pathways?

Methodological Answer:

- Isotope Tracing : Use -labeled this compound in cell cultures. Track incorporation into RNA via autoradiography .

- Knockout Models : Employ CRISPR-Cas9 to delete uridine kinase in cell lines. Measure metabolite accumulation via LC-MS to assess enzymatic flux .

- Kinetic Profiling : Perform Michaelis-Menten analysis with recombinant enzymes (e.g., nucleotidases) to determine and values .

Advanced: How can researchers address stability challenges in long-term storage of this compound?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis. Reconstitute in deionized water (pH 6.5–7.0) before use .

- Stability-Indicating Assays : Monitor degradation products (e.g., uridine) monthly via HPLC. Acceptable degradation threshold: <5% over 12 months .

- Buffered Solutions : For aqueous storage, use 10 mM Tris-HCl (pH 7.0) with 1 mM EDTA to chelate divalent metals that catalyze hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.